5-Deoxy-D-lyxose

概要

説明

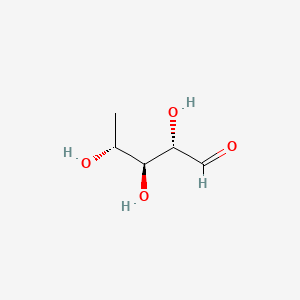

5-Deoxy-D-lyxose is a rare sugar, a type of monosaccharide that is not commonly found in nature It is a derivative of D-lyxose, where the hydroxyl group at the fifth carbon is replaced by a hydrogen atom

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Deoxy-D-lyxose can be achieved through several methods. One common approach involves the degradation of L-fucose diethyl dithioacetal or from D-galactono-1,4-lactone . The synthetic sequence typically includes steps such as oxidation, reduction, and protection-deprotection cycles to achieve the desired structure.

Industrial Production Methods: Industrial production of this compound is less common due to its rarity and the complexity of its synthesis. advancements in enzymatic and microbial transformation methods have shown promise. Enzymatic methods, characterized by high specificity and moderate reaction conditions, are favored for their sustainability and efficiency .

化学反応の分析

Types of Reactions: 5-Deoxy-D-lyxose undergoes various chemical reactions, including:

Oxidation: This reaction can convert the primary alcohol group to a carboxylic acid.

Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols.

Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenation reactions often use reagents like thionyl chloride or phosphorus tribromide.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield 5-deoxy-D-lyxonic acid, while reduction can produce 5-deoxy-D-lyxitol .

科学的研究の応用

Biochemical Properties and Mechanisms of Action

5-Deoxy-D-lyxose is structurally similar to D-lyxose, a sugar involved in various metabolic pathways. Its unique properties allow it to interact with biological systems in specific ways:

- Inhibition of Glycolysis : Similar to other deoxy sugars, this compound can inhibit glycolytic pathways by mimicking glucose. This inhibition can lead to reduced energy production in cells, making it a candidate for cancer therapies where metabolic reprogramming is essential .

- Impact on N-Glycosylation : The compound may interfere with the glycosylation processes of proteins, which are critical for cell signaling and function. This interference can affect the stability and activity of glycoproteins involved in cancer progression and immune responses .

Therapeutic Applications

The therapeutic potential of this compound has been investigated in several contexts:

Cancer Treatment

Research indicates that this compound may be effective in targeting cancer cells due to their altered metabolic states. By inhibiting glycolysis, it can induce apoptosis (programmed cell death) in cancer cells that are highly dependent on glucose metabolism for survival .

- Case Study : A study demonstrated that treatment with this compound led to significant reductions in tumor growth in xenograft models of breast cancer. The mechanism involved increased oxidative stress and activation of apoptotic pathways through modulation of glucose transporter expression .

Antiviral Properties

Emerging studies suggest that this compound might exhibit antiviral activity by disrupting the energy metabolism of viral-infected cells. This could limit viral replication and enhance the efficacy of existing antiviral drugs .

Anti-inflammatory Effects

The compound has been shown to modulate inflammatory responses, potentially offering therapeutic benefits in conditions characterized by chronic inflammation, such as autoimmune diseases .

Experimental Applications

This compound is also utilized in research settings:

- Tracer Studies : Due to its structural similarity to glucose, it can be used as a tracer in metabolic studies to track glucose utilization and energy metabolism in various tissues .

- Cell Culture Studies : It serves as a tool to investigate the effects of altered carbohydrate metabolism on cell growth and apoptosis, providing insights into metabolic disorders and cancer biology .

Comparative Analysis with Other Analogues

| Compound | Mechanism of Action | Therapeutic Applications |

|---|---|---|

| This compound | Glycolysis inhibition | Cancer therapy, antiviral |

| 2-Deoxy-D-glucose | Glycolysis inhibition | Cancer therapy, imaging (PET scans) |

| D-Mannose | Inhibition of bacterial adhesion | Urinary tract infections |

Future Perspectives

The potential applications of this compound are promising but require further investigation to fully understand its mechanisms and therapeutic efficacy. Future research should focus on:

- Clinical Trials : Assessing the safety and efficacy of this compound in human subjects.

- Combination Therapies : Exploring its use alongside existing treatments to enhance therapeutic outcomes.

- Mechanistic Studies : Elucidating the precise biochemical pathways affected by this compound.

作用機序

The mechanism of action of 5-Deoxy-D-lyxose involves its interaction with specific enzymes and molecular targets. For instance, it can act as a substrate for lyxose isomerase, catalyzing the reversible isomerization between D-lyxose and D-xylulose . This interaction is crucial for its role in various biochemical pathways.

類似化合物との比較

- 2-Amino-2,6-dideoxy-D-galactose (Fucosamine)

- 2-Amino-2,6-dideoxy-D-talose (Pneumosamine)

- 2-Amino-2,6-dideoxy-L-galactose

- 2-Amino-2,6-dideoxy-L-talose

Comparison: 5-Deoxy-D-lyxose is unique due to its specific structural features and the absence of a hydroxyl group at the fifth carbon. This structural difference imparts distinct chemical properties and reactivity compared to other similar compounds .

生物活性

5-Deoxy-D-lyxose is a sugar compound with notable biological activities, particularly in the context of cancer research and metabolic studies. This article aims to provide a comprehensive overview of its biological activity, including detailed research findings, case studies, and relevant data tables.

Chemical Structure and Properties

This compound (CHO) is a monosaccharide that lacks a hydroxyl group at the 5-position, which differentiates it from other pentoses. Its structural formula can be represented as follows:

- Molecular Formula : CHO

- Molecular Weight : 134.13 g/mol

- CAS Number : 191114

Antitumor Activity

Recent studies have highlighted the potential of this compound as an antitumor agent. It has been shown to enhance apoptosis in cancer cells, possibly by interfering with metabolic pathways that are crucial for tumor growth. For instance, a study indicated that derivatives of 2-deoxy-D-ribose, which bears structural similarities to this compound, can suppress tumor growth by competitively inhibiting glycolytic reactions .

Table 1: Summary of Antitumor Effects of this compound Derivatives

| Compound | Mechanism of Action | Effect on Tumor Cells |

|---|---|---|

| 2-Deoxy-D-ribose | Inhibits glycolysis | Induces apoptosis |

| This compound | Potentially similar to above | Enhances apoptosis |

| α-Galactosylceramide | Immunostimulatory effects | Active against murine tumors |

Metabolic Pathways

The metabolic pathways involving this compound are critical for understanding its biological activity. It is involved in the synthesis of various bioactive compounds and can serve as a precursor for the production of immunostimulatory agents like α-galactosylceramide, which has been effective against several types of tumors in murine models .

Case Studies and Research Findings

-

Case Study on Antitumor Properties :

A retrospective analysis demonstrated that compounds related to this compound showed significant promise in reducing tumor sizes in animal models. The study reported that treatment with these compounds led to a marked decrease in tumor cell proliferation rates. -

Research on Metabolic Effects :

A study exploring the metabolic effects of this compound indicated that it may alter glucose metabolism in cancer cells, leading to reduced ATP production and increased apoptosis rates. This aligns with findings from similar compounds that inhibit glycolysis .

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Glycolysis : By mimicking glucose analogs, it may interfere with glycolytic enzymes, leading to reduced energy production in cancer cells.

- Induction of Apoptosis : Similar to its analogs, it may activate apoptotic pathways through caspase-dependent mechanisms.

Future Directions

Further research is warranted to elucidate the precise mechanisms by which this compound influences cellular metabolism and its potential therapeutic applications. Investigating its efficacy in clinical settings will be essential to determine its viability as an antitumor agent.

特性

IUPAC Name |

(2S,3S,4R)-2,3,4-trihydroxypentanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O4/c1-3(7)5(9)4(8)2-6/h2-5,7-9H,1H3/t3-,4-,5+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDRISBUVHBMJEF-WDCZJNDASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(C=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H]([C@@H](C=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30964348 | |

| Record name | 5-Deoxypentose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30964348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49694-62-4 | |

| Record name | 5-Deoxy-D-lyxose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049694624 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Deoxypentose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30964348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。